2,4-Diamino-3-(trifluoromethyl)pyridine

Vue d'ensemble

Description

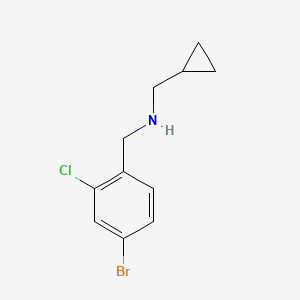

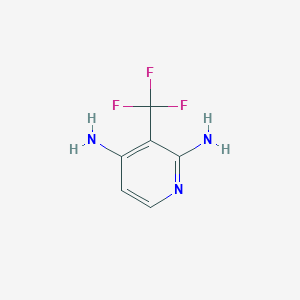

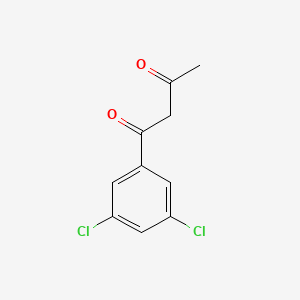

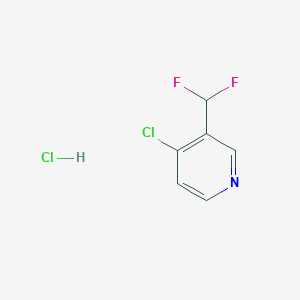

2,4-Diamino-3-(trifluoromethyl)pyridine , often abbreviated as TFMP , is a heterocyclic compound with a pyridine ring substituted by two amino groups (at positions 2 and 4) and a trifluoromethyl group (at position 3). Its chemical formula is C₆H₅F₃N₄ . TFMP belongs to the class of fluorinated organic compounds, which have gained prominence due to their unique properties and applications in various fields .

Synthesis Analysis

Several methods for synthesizing TFMP and its derivatives have been reported. Among these, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) stands out as a key intermediate for the synthesis of various crop-protection products. The synthesis of 2,3,5-DCTF involves diverse approaches .

Molecular Structure Analysis

TFMP’s molecular structure consists of a pyridine ring with amino groups at positions 2 and 4, along with a trifluoromethyl group at position 3. The fluorine atom imparts unique physicochemical properties to TFMP, making it valuable in agrochemical and pharmaceutical applications .

Chemical Reactions Analysis

TFMP derivatives participate in various chemical reactions, including cross-coupling reactions, vapor-phase reactions, and other synthetic pathways. These reactions allow the modification of TFMP’s structure to create novel compounds with specific properties .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

1. Synthesis of Chromeno[2,3-b]pyridine Derivatives

Ryzhkova et al. (2023) explored the multicomponent reaction of salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one to synthesize a chromeno[2,3-b]pyridine derivative. This compound has industrial, biological, and medicinal significance, and its structure was confirmed by various spectroscopic methods. The ADME properties of the compound were also assessed, indicating its potential for biomedical applications (Ryzhkova et al., 2023).

2. Facilitating New Multicomponent Reactions

Elinson et al. (2018) found a new multicomponent reaction leading to the efficient formation of substituted 2,4-diamino-5-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5H-chromeno[2,3-b]pyridine-3-carbonitriles. These compounds are considered promising for different biomedical applications due to their unique functionalized scaffold (Elinson et al., 2018).

3. Corrosion Inhibition

Ansari et al. (2017) investigated the use of chromenopyridine derivatives, including variants of 2,4-diamino-5H-chromeno[2,3-b]pyridine, as environmentally friendly corrosion inhibitors for N80 steel in hydrochloric acid. These compounds demonstrated high inhibition efficiencies and were analyzed using various techniques such as gravimetric, electrochemical impedance spectroscopy, and scanning electron microscopy (Ansari et al., 2017).

4. Functionalization of Trifluoromethyl-Substituted Pyridines

Schlosser and Marull (2003) studied the selective metalation and subsequent functionalization of various trifluoromethyl-substituted pyridines, including 3-(trifluoromethyl)pyridine. This research provides valuable insights into the regioselective preparation of various trifluoromethyl-substituted pyridinecarboxylic acids, crucial for life-sciences-oriented research (Schlosser & Marull, 2003).

5. Synthesis of Organosoluble Polyimides

Liu et al. (2002) synthesized and characterized new aromatic diamines, including derivatives with a trifluoromethyl group in the side chain. These compounds were used to prepare polyimides with good solubility in organic solvents, high thermal stability, and potential applications in various fields, including electronics (Liu et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

3-(trifluoromethyl)pyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVVIEKMOKNGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B1400684.png)

![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)

methylamine](/img/structure/B1400694.png)

![N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1400695.png)

![Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester](/img/structure/B1400700.png)